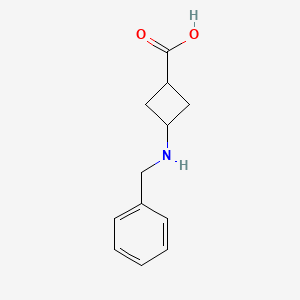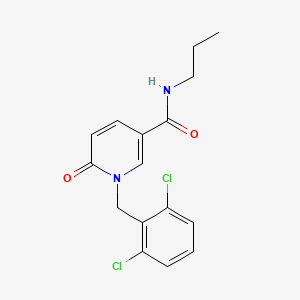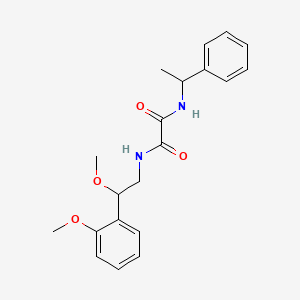
3-(Benzylamino)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-(Benzylamino)cyclobutane-1-carboxylic acid involves a cyclobutane ring, which is a four-membered carbon ring. This ring structure can reduce some bond-eclipsing strain by folding . The compound also contains a benzylamino group and a carboxylic acid group.Physical And Chemical Properties Analysis
This compound is a solid under standard conditions . It has a molecular weight of 205.25. More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the searched resources.Mécanisme D'action
The mechanism of action of 3-BAC is not well understood. However, it is believed to act as an acid catalyst in the formation of amides and other organic compounds. It is thought to promote the nucleophilic attack of an amine on a carboxylic acid, resulting in the formation of an amide. In addition, 3-BAC has been found to be an effective catalyst for the synthesis of polymers and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BAC are not well understood. However, it has been found to be non-toxic and non-irritating when used in laboratory experiments. In addition, it has been found to be non-mutagenic and non-carcinogenic in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-BAC in laboratory experiments is its versatility. It can be used in a wide range of applications, including organic synthesis, drug development, and materials science. In addition, it is relatively inexpensive and easy to obtain. The main limitation of using 3-BAC in laboratory experiments is its instability. It is sensitive to air and light, and must be stored in an airtight container.
Orientations Futures
Future research on 3-BAC could focus on its use in the synthesis of novel compounds, such as peptides and peptidomimetics, as well as its potential applications in drug development and materials science. In addition, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Finally, research could be conducted on the development of more efficient and reproducible synthetic methods for the preparation of 3-BAC.
Méthodes De Synthèse
3-BAC can be synthesized in a two-step process. The first step involves the conversion of benzylamine to the corresponding amide using dicyclohexylcarbodiimide (DCC) in the presence of a base such as pyridine. The second step involves the conversion of the amide to the desired 3-BAC product using an acid such as trifluoroacetic acid (TFA). This two-step process is simple, efficient, and reproducible, making it an attractive route for the synthesis of 3-BAC.
Applications De Recherche Scientifique
3-BAC has been found to have a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. In addition, 3-BAC has been used as a reagent in organic synthesis, and as a catalyst in the synthesis of polymers and other materials.
Safety and Hazards
Propriétés
IUPAC Name |
3-(benzylamino)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZROTIRNKHKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B2977060.png)
![N,N'-[1,4-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B2977061.png)

![methyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2977064.png)
![1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2977065.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2977068.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2977070.png)
![N-(2-chlorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2977071.png)
![4-(2-chloro-6-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2977073.png)



![1-[(6-chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B2977079.png)